molecular formula C21H21N3O4 B6023620 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one

2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one

Cat. No.: B6023620
M. Wt: 379.4 g/mol
InChI Key: BJQSJRSWXGNTPZ-UHFFFAOYSA-N
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Description

The compound “4-({2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)morpholine” is a complex organic molecule that contains several functional groups and structural features. It includes a morpholine ring, a phenyl ring, an oxadiazole ring, and an acetyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholine ring provides a polar, hydrophilic region, while the phenyl and oxadiazole rings provide nonpolar, hydrophobic regions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The oxadiazole ring is a heterocycle that can participate in various chemical reactions . The morpholine ring can act as a base or nucleophile, and the acetyl group can undergo reactions involving the carbonyl group.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar and nonpolar regions could affect its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s designed to be a drug, it might interact with biological targets such as proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

Future research could explore the potential applications of this compound, such as its use in pharmaceuticals or materials science . Further studies could also investigate its synthesis, properties, and reactivity in more detail.

Properties

IUPAC Name

2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-15-6-2-3-7-16(15)20-22-21(28-23-20)17-8-4-5-9-18(17)27-14-19(25)24-10-12-26-13-11-24/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQSJRSWXGNTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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